6-ethyl-N-[(pyrimidin-2-yl)methyl]thieno[2,3-d]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Starting Materials: Pyrimidine-2-carbaldehyde.
Reaction Conditions: Condensation with the thieno[2,3-d]pyrimidine core using a suitable base (e.g., potassium carbonate) in a polar solvent (e.g., DMF).
Final Amination Step
Starting Materials: Ammonia or an amine source.
Reaction Conditions: Amination under mild conditions to introduce the amino group at the 4-position.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:
Catalyst Optimization: Using catalysts to improve reaction efficiency.
Process Intensification: Employing continuous flow reactors to enhance reaction rates and scalability.
Purification Techniques: Utilizing crystallization, distillation, or chromatography for purification.
Mechanism of Action
Target of Action
The primary targets of 6-ethyl-N-[(pyrimidin-2-yl)methyl]thieno[2,3-d]pyrimidin-4-amine are currently unknown
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown . These properties are crucial in determining the compound’s bioavailability. More research is needed to outline these properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-N-[(pyrimidin-2-yl)methyl]thieno[2,3-d]pyrimidin-4-amine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:
-
Formation of the Thieno[2,3-d]pyrimidine Core
Starting Materials: 2-aminothiophene and ethyl cyanoacetate.
Reaction Conditions: Cyclization under basic conditions (e.g., sodium ethoxide in ethanol) to form the thieno[2,3-d]pyrimidine core.
Chemical Reactions Analysis
Types of Reactions
6-ethyl-N-[(pyrimidin-2-yl)methyl]thieno[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: Can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the pyrimidine ring can yield dihydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Dihydropyrimidine derivatives.
Substitution Products: Various substituted pyrimidine derivatives.
Scientific Research Applications
6-ethyl-N-[(pyrimidin-2-yl)methyl]thieno[2,3-d]pyrimidin-4-amine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidine Derivatives: Known for their anticancer and anti-inflammatory activities.
Pyrimidine Derivatives: Widely studied for their roles in DNA/RNA synthesis and as therapeutic agents.
Uniqueness
6-ethyl-N-[(pyrimidin-2-yl)methyl]thieno[2,3-d]pyrimidin-4-amine stands out due to its unique combination of thieno[2,3-d]pyrimidine and pyrimidine structures, which may confer distinct biological activities and therapeutic potential compared to other similar compounds.
Properties
IUPAC Name |
6-ethyl-N-(pyrimidin-2-ylmethyl)thieno[2,3-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5S/c1-2-9-6-10-12(17-8-18-13(10)19-9)16-7-11-14-4-3-5-15-11/h3-6,8H,2,7H2,1H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCYDHZXAVYDTDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(N=CN=C2S1)NCC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.